molecular formula C18H14ClN3O B2531317 N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide CAS No. 2034479-22-4

N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide

Cat. No.: B2531317
CAS No.: 2034479-22-4
M. Wt: 323.78
InChI Key: JCLNQESHYDRYKX-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-5-ylmethyl)-2-chlorobenzamide is a substituted benzamide derivative featuring a 2,3'-bipyridine moiety linked via a methylene group to the amide nitrogen. The compound’s structure combines a 2-chlorobenzamide core with a bipyridinylmethyl substituent, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-chloro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLNQESHYDRYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Bipyridine N-oxides.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and proteins, potentially inhibiting their activity. The bipyridine moiety plays a crucial role in binding to metal ions, while the chlorobenzamide group may enhance the compound’s specificity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides with Bipyridine Moieties

Compounds sharing the [2,3'-bipyridin]-ylmethyl group but differing in the amide substituents or core heterocycles are highlighted in . For example:

  • N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17f) : Incorporates a purine core with pyridinyl and isopropyl groups. Yield: 66% .
  • N-([2,3′-Bipyridin]-5-ylmethyl)-2-(1H-indol-5-yl)-9-isopropyl-9H-purin-6-amine (18d) : Features an indole substituent. Yield: 48% .

Key Observations :

  • Purine-core derivatives (e.g., 17f, 18d) show variable yields (30–82%), suggesting synthetic challenges depending on substituents .
Table 1: Comparison of Bipyridinylmethyl-Containing Compounds
Compound Core Structure Substituents Yield (%) Reference
Target Compound Benzamide 2-Chlorophenyl N/A -
17f () Purine Pyridin-3-yl, isopropyl 66
18d () Purine 1H-Indol-5-yl, isopropyl 48
N-([2,3′-Bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide () Benzamide 5-Bromo-2-chlorophenyl N/A

Halogen-Substituted Benzamides

Bromo vs. Chloro Derivatives

The brominated analog N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide () differs in bipyridine substitution position (3-ylmethyl vs. 5-ylmethyl) and halogenation (5-Br vs. 2-Cl). Key differences:

  • Molecular Weight: Bromo derivative (402.7 g/mol) vs.
2-Chlorobenzamide Derivatives

describes N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) , which replaces the bipyridinylmethyl group with a benzyl-hydroxyphenyl moiety. Key contrasts:

  • Solubility : The hydroxyl group in 7h may improve aqueous solubility compared to the hydrophobic bipyridine group in the target compound.
  • Melting Point : 7h exhibits a melting point of 159.2–161.3°C, which could reflect crystallinity influenced by hydrogen bonding .

Electronic and Structural Insights from 35Cl NQR Studies

analyzes substituted amides, revealing:

  • 35Cl NQR Frequencies : Alkyl side chains lower frequencies, while aryl/chloroalkyl groups increase them. The target compound’s 2-chlorobenzamide moiety may exhibit higher NQR frequencies compared to alkyl-substituted analogs, indicating stronger electron-withdrawing effects .
  • Crystal Structure Trends : Substitution minimally affects bond lengths except for C(S)-C(O), suggesting the bipyridinylmethyl group in the target compound may induce conformational changes without major backbone distortions .

Comparison with Heterocyclic Amides

describes N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide , which features an imidazopyridazine ring. Key distinctions:

  • Substituent Effects : Methoxy groups in may improve metabolic stability over the target compound’s chlorine and bipyridine groups .

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a bipyridine moiety linked to a 2-chlorobenzamide structure. Its molecular formula is C15H13ClN2C_{15}H_{13}ClN_2, and it exhibits both lipophilic and polar characteristics due to the presence of halogen and nitrogen atoms.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The bipyridine structure can facilitate chelation with metal ions, potentially enhancing the compound's biological activity through metal-mediated mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-chlorobenzamides, which are structurally related to our compound of interest. In particular, the synthesis and evaluation of various 2-chloro-benzamides demonstrated significant antimicrobial activity against a range of bacterial strains. For instance:

CompoundBacterial TargetMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-(4-fluorobenzyl)-2-chlorobenzamideS. aureus16 µg/mL
N-(pyridylmethyl)-2-chlorobenzamidePseudomonas aeruginosa64 µg/mL

These findings suggest that the incorporation of halogenated aromatic groups can enhance the antimicrobial efficacy of benzamide derivatives.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of compounds related to this compound. A study on similar structures indicated that modifications at the benzamide position can significantly influence anticonvulsant activity. For example:

CompoundED50 (mg/kg)Activity Type
(R)-N-benzyl-2-acetamido-3-methoxypropionamide8.9Anticonvulsant
N-(biphenyl-4'-yl)methyl-R-amino acid derivatives13-21Anticonvulsant

The structure-activity relationship (SAR) studies highlighted that electron-withdrawing groups on the aromatic ring enhance activity by stabilizing the active conformation necessary for receptor binding.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of 2-chloro-benzamides for antimicrobial activity. The results indicated that compounds with bipyridine substituents exhibited enhanced activity against resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents .
  • Anticonvulsant Properties : Research focusing on derivatives of benzamides showed that specific substitutions significantly increased efficacy in seizure models. For instance, the introduction of a bipyridine moiety improved the pharmacokinetic profile and reduced toxicity compared to traditional anticonvulsants .

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